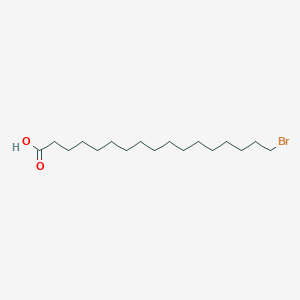

17-Bromoheptadecanoic acid

Description

Properties

IUPAC Name |

17-bromoheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33BrO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABSTWMSOFZKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926997 | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-35-9 | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13099-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013099359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Bromoheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-bromoheptadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 17-Bromoheptadecanoic Acid: Chemical Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Bromoheptadecanoic acid is a halogenated fatty acid that holds potential for various applications in research and development, particularly in the synthesis of novel therapeutic agents and biochemical probes. Its terminal bromine atom provides a reactive handle for further chemical modifications, making it a versatile building block. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines general experimental protocols for its synthesis and purification, and explores its potential role in cellular signaling pathways based on current knowledge of fatty acid metabolism.

Core Chemical Properties

This compound is a saturated fatty acid with a bromine atom at the omega-position (carbon 17). This structural feature significantly influences its chemical reactivity and potential biological activity.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₃BrO₂ | [1][2][3] |

| Molecular Weight | 349.35 g/mol | [1][2][3] |

| CAS Number | 13099-35-9 | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 72-74 °C | [5] |

| Boiling Point | 436.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.102 g/cm³ (Predicted) | [5] |

| pKa | 4.78 ± 0.10 (Predicted) | [5] |

| XLogP3 | 6.8 | [3] |

| Purity | Typically ≥98% | [2][4] |

Solubility Data

| Solvent | Expected Solubility |

| Water | Poor |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Diethyl Ether | Soluble |

| Hexane | Soluble (especially with warming) |

Note: This solubility profile is predicted based on the chemical structure and general characteristics of long-chain fatty acids.

Spectral Data (Predicted)

Experimental spectral data for this compound is not currently available in published literature. However, predicted spectral information can provide valuable insights for characterization.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~3.40 | Triplet | 2H | -CH₂-Br (C17) |

| ~2.35 | Triplet | 2H | -CH₂-COOH (C2) |

| ~1.85 | Quintet | 2H | -CH₂-CH₂-Br (C16) |

| ~1.63 | Quintet | 2H | -CH₂-CH₂-COOH (C3) |

| ~1.25 | Multiplet (broad) | 22H | -(CH₂)₁₁- (C4-C15) |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the carbon bearing the bromine, and the methylene carbons of the alkyl chain.

| Chemical Shift (ppm) | Assignment |

| ~180 | -COOH (C1) |

| ~34 | -CH₂-Br (C17) |

| ~33 | -CH₂-COOH (C2) |

| ~22-32 | -(CH₂)₁₄- (C3-C16) |

Mass Spectrometry Fragmentation

In mass spectrometry using electron impact (EI) ionization, long-chain fatty acids typically exhibit characteristic fragmentation patterns.[6] For this compound, the molecular ion peak [M]⁺ at m/z 348/350 (due to the isotopic abundance of ⁷⁹Br and ⁸¹Br) may be observed. Key fragmentation patterns would likely include:

-

Loss of Br: [M-Br]⁺

-

Loss of H₂O: [M-H₂O]⁺

-

Loss of COOH: [M-COOH]⁺

-

McLafferty rearrangement: A characteristic fragmentation for long-chain carbonyl compounds.

-

Cleavage of C-C bonds along the alkyl chain, resulting in a series of peaks separated by 14 amu (-CH₂-).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the bromination of a corresponding ω-hydroxy or ω-unsaturated fatty acid. A generalized workflow is presented below.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]

- 3. This compound | C17H33BrO2 | CID 83135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 17-Bromoheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Bromoheptadecanoic acid (17-BHA) is a synthetic, long-chain fatty acid characterized by a terminal bromine atom. This bifunctional molecule, possessing both a reactive alkyl halide and a carboxylic acid, serves as a versatile tool and building block in chemical biology and drug development. Its long aliphatic chain grants it lipid-like properties, enabling it to probe biological systems related to fatty acid metabolism and membrane interactions. The terminal bromine acts as a moderately reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, making it a valuable instrument for irreversible enzyme inhibition and activity-based protein profiling (ABPP). This guide provides a comprehensive overview of 17-BHA's molecular structure, physicochemical properties, synthesis, and reactivity. It details its critical applications as a covalent inhibitor and biochemical probe, offering field-proven experimental protocols and mechanistic insights to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is a saturated 17-carbon fatty acid where the terminal methyl group is substituted with a bromine atom. This structure imparts a dual chemical nature: a hydrophilic carboxylic acid head and a long, hydrophobic, brominated alkyl tail.

Chemical Structure:

The molecule's linearity and length are crucial to its biological mimicry of natural fatty acids like stearic acid (C18), allowing it to enter metabolic pathways and interact with fatty acid binding proteins. The covalent radius of bromine and the C-Br bond length introduce minimal steric hindrance at the terminus of the chain.

Key Physicochemical Data:

A summary of essential properties for 17-BHA is presented below, compiled from authoritative chemical databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 13099-35-9 | [1][2][3] |

| Molecular Formula | C₁₇H₃₃BrO₂ | [1][3] |

| Molecular Weight | 349.35 g/mol | [1][2][3] |

| Melting Point | 72-74 °C | [1] |

| Boiling Point | 436.2 °C at 760 mmHg (Predicted) | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | |

| SMILES | C(CCCCCCCCBr)CCCCCCCC(=O)O | [3] |

| InChI Key | GABSTWMSOFZKEJ-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

While commercially available, understanding the synthesis of 17-BHA provides insight into potential impurities and informs the design of custom analogues. A common and robust method involves the ring-opening of a macrocyclic lactone followed by bromination, or the functionalization of a di-acid precursor.

Hypothetical Synthetic Protocol (Based on established ω-haloacid synthesis):

This protocol is a representative example. Causality: The choice of starting from 18-octadecanolide (a macrocyclic lactone) provides a pre-formed C17 chain, simplifying the synthesis. Hydrobromic acid (HBr) serves as both the acid catalyst for ring-opening and the bromide source.

-

Ring Opening & Bromination:

-

To a solution of 18-octadecanolide in a suitable solvent like acetic acid, add a stoichiometric excess of concentrated hydrobromic acid (48% aq.).

-

Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting lactone. Rationale: Heat provides the activation energy for the acid-catalyzed hydrolysis (ring-opening) of the ester bond. The high concentration of bromide ion ensures the resulting terminal alcohol is efficiently converted to the alkyl bromide via an SN2 mechanism.

-

-

Work-up & Extraction:

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Rationale: This standard aqueous work-up removes the acid catalyst and other water-soluble byproducts. Diethyl ether is a good solvent for the long-chain fatty acid and is easily removed due to its low boiling point.

-

-

Purification:

-

Concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound. Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, removing minor impurities and yielding a crystalline product with a sharp melting point.

-

Workflow for Synthesis and Purification of 17-BHA

Caption: General workflow for the synthesis and purification of 17-BHA.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 17-BHA. The key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A. ¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. For 17-BHA, the spectrum is characterized by a large, unresolved multiplet for the bulk of the methylene chain and distinct signals for the protons near the functional groups.

-

¹H NMR (CDCl₃, 500 MHz) Predicted Chemical Shifts: [4][5]

-

δ ~11-12 ppm (s, 1H): The acidic proton of the carboxylic acid (–COOH ). This peak is often broad and its position is concentration-dependent.

-

δ 3.40 ppm (t, 2H): The triplet corresponding to the methylene group attached to the bromine (–CH₂ –Br). The electronegative bromine atom deshields these protons, shifting them downfield.

-

δ 2.35 ppm (t, 2H): The triplet for the methylene group alpha to the carbonyl (–CH₂ –COOH). The electron-withdrawing effect of the carbonyl group causes this downfield shift.

-

δ 1.85 ppm (quint, 2H): The multiplet for the methylene group beta to the bromine (–CH₂–CH₂ –Br).

-

δ 1.63 ppm (quint, 2H): The multiplet for the methylene group beta to the carbonyl (–CH₂–CH₂ –COOH).

-

δ 1.25 ppm (br s, 22H): A large, broad singlet representing the overlapping signals of the other 11 methylene groups in the long alkyl chain.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6][7][8][9][10]

-

Key IR Absorptions (cm⁻¹):

-

2500-3300 cm⁻¹ (broad): Characteristic O–H stretch of the carboxylic acid, often appearing as a very broad "tongue-like" peak due to hydrogen bonding.[10]

-

2850-2960 cm⁻¹ (strong, sharp): C–H stretching vibrations of the long methylene (CH₂) and terminal methyl-analogue (CH₂Br) groups.

-

~1710 cm⁻¹ (strong, sharp): The C=O (carbonyl) stretch of the carboxylic acid, often referred to as a "sword-like" peak.[10] This is one of the most intense and recognizable peaks in the spectrum.

-

~640-660 cm⁻¹ (medium): C–Br stretching vibration. This peak is in the fingerprint region and provides direct evidence of the terminal bromine.

-

C. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern. A key feature is the isotopic signature of bromine.

-

Expected MS (EI) Features:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 348 and 350, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[11][12] While the molecular ion itself might be weak or absent in EI, this isotopic pattern is a hallmark of a monobrominated compound and will be present in bromine-containing fragments.

-

Key Fragments: Common fragmentation pathways for long-chain carboxylic acids include McLafferty rearrangement and alpha-cleavage, leading to characteristic fragment ions. Loss of HBr (M-81/79) or the carboxyl group (M-45) are also expected.

-

Chemical Reactivity and Applications in Drug Development

The power of 17-BHA lies in its bifunctional nature. The carboxylic acid can be used as a handle for further synthesis (e.g., forming esters or amides), while the terminal alkyl bromide is a moderately reactive electrophile.

Primary Application: Covalent Enzyme Inhibition

Alkyl halides, including 17-BHA, are classified as residue-specific reagents or affinity labels.[13] They irreversibly inhibit enzymes by forming a covalent bond with nucleophilic amino acid residues within or near the active site.

-

Mechanism of Action: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[14] A nucleophilic residue in the target protein (e.g., the thiolate of Cysteine, the imidazole of Histidine, or the carboxylate of Aspartate/Glutamate) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable carbon-heteroatom bond.[14][15]

Mechanism of Covalent Inhibition by 17-BHA

Caption: Two-step covalent inhibition: reversible binding followed by irreversible Sₙ2 reaction.

-

Trustworthiness through Kinetics: The validity of a covalent inhibition experiment is confirmed by observing time-dependent loss of enzyme activity that follows pseudo-first-order kinetics. The rate of inactivation should be saturable, meaning it increases with inhibitor concentration until a maximal rate (k_inact) is reached. This demonstrates the formation of a reversible enzyme-inhibitor complex before the irreversible covalent modification step.[15][16]

-

Why a "Low-Reactivity" Electrophile is Advantageous (Expertise): Unlike highly reactive electrophiles that can modify proteins indiscriminately, the C-Br bond in 17-BHA is relatively stable. Covalent modification is inefficient without an initial, specific non-covalent binding event that positions the bromide terminus near a target nucleophile.[13][14] This two-step process (binding followed by reaction) significantly enhances selectivity. The long lipid chain of 17-BHA can guide it to the active sites of enzymes that process fatty acids, leading to highly specific inhibition. This makes it a superior tool for probing specific enzymes in complex biological systems compared to more promiscuous covalent modifiers.

Other Applications:

-

Chemical Probe for Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like an alkyne or azide for click chemistry) to the carboxylic acid end, 17-BHA can be converted into a powerful ABPP probe. This allows for the identification and enrichment of target proteins from cell lysates or even live cells.

-

Building Block in Medicinal Chemistry: The bifunctional nature of 17-BHA makes it a useful linker or building block for synthesizing more complex molecules, such as targeted drug delivery systems or novel lipid-based therapeutics.[1][17]

Logic of an ABPP Experiment Using a 17-BHA Probe

Caption: Experimental logic for identifying protein targets using a 17-BHA-derived probe.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling is paramount for both safety and experimental integrity.

-

Hazard Identification: this compound is classified as a warning-level hazard. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[18]

-

Handling (Self-Validating Protocol):

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[19] Ensure an eyewash station and safety shower are immediately accessible.[19]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Dispensing: When weighing, use a spatula and avoid generating dust. For solutions, use appropriate volumetric glassware.

-

Waste Disposal: Dispose of waste according to local, state, and federal regulations for halogenated organic compounds.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[20][21] It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) as recommended by suppliers to prevent potential long-term degradation.[22]

References

-

LookChem. (n.d.). Cas 13099-35-9, this compound. Retrieved from [Link]

-

Li, T., Maltais, R., Poirier, D., & Lin, S. X. (2018). Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide. The Journal of Physical Chemistry Letters, 9(18), 5275–5280. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kopp, J., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 286(50), 43486-43494. Retrieved from [Link]

-

Ascensus Specialties. (n.d.). Long Chain Aliphatic Halogenated Compounds in Life Science Applications. Retrieved from [Link]

-

Tsunasawa, S., et al. (1991). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents. Biotechnology and Bioengineering, 38(9), 1114-7. Retrieved from [Link]

-

Weerapana, E., & Cravatt, B. F. (2009). The Taxonomy of Covalent Inhibitors. Nature Chemical Biology, 5(8), 470–474. Retrieved from [Link]

-

de Gruiter, I. D., et al. (2019). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 10(11), 1235-1248. Retrieved from [Link]

-

Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. ACS Chemical Biology, 6(11), 1164–1173. Retrieved from [Link]

-

SpectraBase. (n.d.). 16-Bromohexadecanoic acid - ATR-IR Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (FDB011679). Retrieved from [Link]

-

MSJChem. (2015, October 1). S3.2.9 Infrared spectroscopy (HL) [Video]. YouTube. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Valerón-Almazán, P., et al. (2015). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 16(12), 29363–29383. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

NIST. (n.d.). Heptadecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 16-Bromohexadecanoic acid - 1H NMR Spectrum. Retrieved from [Link]

Sources

- 1. Cas 13099-35-9,this compound | lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C17H33BrO2 | CID 83135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (FDB011679) - FooDB [foodb.ca]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Heptadecanoic acid [webbook.nist.gov]

- 12. 2-BROMOHEXADECANOIC ACID(18263-25-7) 1H NMR spectrum [chemicalbook.com]

- 13. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 18. This compound | 13099-35-9 [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. 13099-35-9|this compound|BLD Pharm [bldpharm.com]

Synthesis pathway for 17-Bromoheptadecanoic acid

An In-depth Technical Guide to the Synthesis of 17-Bromoheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable long-chain functionalized fatty acid utilized in the synthesis of various organic compounds and as a building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the viable synthesis pathways for this compound, focusing on detailed experimental protocols and data-driven insights. The primary routes discussed are the direct bromination of 17-hydroxyheptadecanoic acid and the Hunsdiecker reaction of octadecanedioic acid. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

Long-chain fatty acids and their derivatives are fundamental components in numerous biological processes and serve as versatile synthons in organic chemistry. This compound, a C17 fatty acid with a terminal bromine atom, is of particular interest due to the reactivity of the carbon-bromine bond, which allows for a variety of subsequent chemical modifications. Its applications can be found in the production of surfactants, emulsifiers, and as an intermediate in pharmaceutical synthesis. This guide details the most practical and efficient methods for its preparation, providing the necessary information for laboratory-scale synthesis.

Synthesis Pathways

Two principal synthetic routes have been identified as the most plausible for the preparation of this compound:

-

Pathway 1: Nucleophilic substitution of the hydroxyl group in 17-hydroxyheptadecanoic acid with a bromide ion.

-

Pathway 2: The Hunsdiecker reaction, involving the silver salt of octadecanedioic acid, which undergoes decarboxylation and bromination.

This guide will focus on Pathway 1, as it represents a more direct and commonly employed method for the conversion of a terminal alcohol to the corresponding bromide.

Pathway 1: Bromination of 17-Hydroxyheptadecanoic Acid

This pathway involves the conversion of the terminal hydroxyl group of 17-hydroxyheptadecanoic acid to a bromide. This transformation is a standard nucleophilic substitution reaction, typically achieved using a hydrobromic acid reagent, often in the presence of a strong acid catalyst like sulfuric acid.

Caption: Synthesis of this compound from 17-Hydroxyheptadecanoic Acid.

A detailed experimental procedure for the synthesis of ω-bromo long-chain fatty acids from their corresponding ω-hydroxy precursors is adapted here for this compound.

Materials:

-

17-Hydroxyheptadecanoic Acid

-

48% Hydrobromic Acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

A solution of 17-hydroxyheptadecanoic acid (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Aqueous hydrobromic acid (48%, 5.0 eq) and a catalytic amount of concentrated sulfuric acid (0.1 eq) are added to the solution.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously. Water is removed azeotropically using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

| Parameter | Value |

| Typical Yield | 80-90% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 110-120 °C (Reflux) |

| Purity (post-chromatography) | >95% |

-

Melting Point: 72-74 °C[1]

-

¹H NMR (CDCl₃): δ 3.40 (t, 2H, -CH₂Br), 2.35 (t, 2H, -CH₂COOH), 1.85 (quint, 2H, -CH₂CH₂Br), 1.63 (m, 2H), 1.25 (br s, 22H).

-

¹³C NMR (CDCl₃): δ 179.5, 34.2, 33.8, 32.8, 29.5, 29.4, 29.3, 29.1, 28.7, 28.1, 24.7.

-

IR (KBr, cm⁻¹): 2920, 2850, 1700, 1465, 1290, 645.

Alternative Synthesis Pathway: The Hunsdiecker Reaction

The Hunsdiecker reaction provides an alternative route to this compound, starting from octadecanedioic acid (a C18 dicarboxylic acid). This reaction involves the thermal decarboxylation of the silver salt of the carboxylic acid in the presence of bromine.

Reaction Scheme

Caption: Hunsdiecker reaction for the synthesis of this compound.

General Experimental Considerations

General Protocol:

-

The mono-silver salt of octadecanedioic acid is prepared by treating the mono-acid with silver oxide.

-

The dried silver salt is suspended in a dry, inert solvent such as carbon tetrachloride.

-

A stoichiometric amount of bromine is added dropwise to the suspension, and the mixture is refluxed.

-

The reaction progress is monitored by the cessation of carbon dioxide evolution.

-

The reaction mixture is filtered to remove silver bromide, and the filtrate is washed and dried.

-

The solvent is evaporated, and the resulting crude product is purified, typically by chromatography or distillation.

Safety and Handling

-

17-Hydroxyheptadecanoic Acid: Handle with standard laboratory safety precautions.

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

This compound: May be harmful if swallowed and causes skin and eye irritation.[3] Handle with appropriate PPE.

-

Bromine (for Hunsdiecker reaction): Highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound is most practically achieved through the direct bromination of 17-hydroxyheptadecanoic acid using hydrobromic and sulfuric acids. This method offers good yields and a straightforward procedure. The Hunsdiecker reaction presents a viable alternative, though it requires the preparation of the silver salt precursor and the use of elemental bromine. The detailed protocol and data provided in this guide should serve as a valuable resource for the successful laboratory synthesis of this important long-chain functionalized fatty acid.

References

17-Bromoheptadecanoic acid CAS number 13099-35-9

An In-Depth Technical Guide to 17-Bromoheptadecanoic Acid (CAS 13099-35-9): Properties, Synthesis, and Applications in Research and Development

Abstract

This compound (CAS No. 13099-35-9) is a terminally functionalized long-chain saturated fatty acid. Its unique structure, featuring a carboxylic acid at one end and a reactive bromine atom at the other, makes it a highly valuable and versatile intermediate in organic synthesis and drug development. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a representative synthetic protocol and purification strategy, details methods for its analytical characterization, and explores its applications, particularly as a building block and molecular linker in the pharmaceutical industry. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research environment.

Introduction and Strategic Importance

Long-chain bifunctional molecules are critical tools for the modern medicinal chemist and materials scientist. This compound falls into this category, offering two distinct points for chemical modification. The terminal carboxylic acid provides a handle for forming stable amide, ester, or salt linkages, while the terminal primary bromide is a prime electrophilic site for nucleophilic substitution reactions or for the formation of organometallic reagents used in carbon-carbon bond-forming reactions.

This dual reactivity is particularly relevant in drug development, where such linkers are essential for creating complex molecular architectures like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and specialized drug delivery systems.[] The 17-carbon aliphatic chain provides significant length and lipophilicity, which can be strategically employed to span distances between biological targets or to enhance membrane permeability. Furthermore, the compound itself is a subject of medical research for its potential antimicrobial properties.[2] This guide serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this molecule.

Physicochemical and Spectroscopic Profile

Accurate characterization begins with a thorough understanding of a compound's physical and chemical properties. This compound is a solid at room temperature with well-defined physical constants.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13099-35-9 | [2][4] |

| Molecular Formula | C₁₇H₃₃BrO₂ | [2][3][4] |

| Molecular Weight | 349.35 g/mol | [2][4] |

| Appearance | Solid | [3] |

| Melting Point | 72-74 °C | [2] |

| Boiling Point | 436.2 °C at 760 mmHg | [2] |

| Density | 1.102 g/cm³ | [2] |

| Purity (Typical) | ≥98% | |

| IUPAC Name | This compound | [4] |

| InChI Key | GABSTWMSOFZKEJ-UHFFFAOYSA-N | [4] |

| SMILES | C(CCCCCCCCBr)CCCCCCCC(=O)O | [4] |

Synthesis and Purification

The synthesis of a terminally functionalized long-chain carboxylic acid requires a strategy that avoids interference from the carboxylic acid group. While numerous methods exist for the bromination of alkanes, a common and reliable laboratory-scale approach involves the conversion of a corresponding terminal alcohol. A plausible and robust synthetic route starts from 17-hydroxyheptadecanoic acid.

Rationale for Synthetic Choices

The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. Using a reagent like phosphorus tribromide (PBr₃) is effective and proceeds through an Sₙ2 mechanism, which is efficient for primary alcohols and minimizes rearrangement side products. The carboxylic acid moiety is generally unreactive towards PBr₃ under these conditions, ensuring chemoselectivity. Post-reaction workup is critical to remove phosphorus-based byproducts, and purification via recrystallization is often sufficient to achieve high purity, leveraging the crystalline solid nature of the final product.

References

An In-depth Guide to the Physical and Chemical Properties of ω-Bromo Fatty Acids

Introduction for Researchers and Drug Development Professionals

ω-Bromo fatty acids are bifunctional molecules of significant interest in chemical synthesis, materials science, and pharmacology. Characterized by a terminal carboxylic acid group and a terminal bromine atom on a hydrocarbon chain, these compounds serve as versatile building blocks and linkers. Their dual reactivity allows for orthogonal chemical modifications, making them invaluable for synthesizing complex molecules, creating self-assembled monolayers (SAMs) on surfaces, and developing novel drug delivery systems. This guide provides a comprehensive overview of their core physical and chemical properties, detailed experimental protocols, and their applications in research and drug development.

Physical Properties

The physical properties of ω-bromo fatty acids are largely dictated by the length of their alkyl chain. As the chain length increases, van der Waals forces become stronger, leading to higher melting and boiling points. Solubility in water is generally low and decreases with increasing chain length, while solubility in organic solvents like chloroform and methanol is good.[1][2]

Table 1: Physical Properties of Common ω-Bromo Fatty Acids

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 11-Bromoundecanoic acid | C₁₁H₂₁BrO₂ | 265.19[3][4] | 45-55[1][3] | 173-174 (at 2 mmHg)[3][5] | Insoluble in water; Soluble in ethanol, chloroform, methanol[1][3] |

| 16-Bromohexadecanoic acid | C₁₆H₃₁BrO₂ | 335.32[6][7] | 68-71[6][8] | 214-217 (at 1 mmHg)[6][8] | Sparingly soluble in organic solvents. |

Chemical Reactivity and Properties

The chemical behavior of ω-bromo fatty acids is defined by its two distinct functional groups: the carboxylic acid (-COOH) and the terminal alkyl bromide (-CH₂Br). This bifunctionality allows for a wide range of selective chemical transformations.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. It is also the key to forming self-assembled monolayers on metal oxide surfaces.

-

Alkyl Bromide Group: The terminal bromine is a good leaving group, making the ω-carbon susceptible to nucleophilic substitution (S_N2) reactions.[9] This allows for the introduction of various functional groups, including amines, thiols, azides, and for coupling to other molecules.[1][9]

The diagram below illustrates the dual reactivity of ω-bromo fatty acids, showcasing how each functional group can be targeted for different chemical modifications.

Caption: Dual reactivity pathways of ω-bromo fatty acids.

Experimental Protocols

Protocol 1: Synthesis of 16-Bromohexadecanoic Acid from 16-Hydroxyhexadecanoic Acid

This protocol details a method for synthesizing an ω-bromo fatty acid from its corresponding ω-hydroxy fatty acid using hydrobromic acid.[8]

Materials:

-

16-Hydroxyhexadecanoic acid

-

30% Hydrogen bromide in acetic acid

-

Concentrated sulfuric acid

-

Ice water

-

Nitrogen gas supply

-

2 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser

-

Sequential trapping devices (sodium hydroxide particles, 25% aqueous NaOH, saturated Na₂CO₃)

Procedure:

-

Equip a 2 L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Add 177 g (0.63 mol) of 16-hydroxyhexadecanoic acid to the flask.

-

Carefully add 1000 mL of 30% hydrogen bromide in acetic acid solution, followed by 310 mL of concentrated sulfuric acid.

-

Connect the outlet of the reflux condenser to a series of traps to neutralize evolved HBr gas.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a large beaker of ice water. A solid precipitate will form.

-

Collect the precipitated solid by vacuum filtration.

-

Dry the solid product under high vacuum to yield 16-bromohexadecanoic acid.

Characterization:

-

Yield: ~88%

-

Purity: >95%

-

Melting Point: 67-69 °C[8]

-

¹H NMR (200 MHz, CD₂Cl₂): δ 3.4 (t, J = 8 Hz, 2H), 2.3 (t, J = 8 Hz, 2H), 1.8 (m, 2H), 1.6 (m, 2H), 1.2 (br. s, 22H).[8]

The following diagram outlines the general workflow for this synthesis and purification process.

Caption: Workflow for the synthesis of 16-bromohexadecanoic acid.

Applications in Research and Drug Development

The unique bifunctional nature of ω-bromo fatty acids makes them highly valuable in several advanced applications:

-

Drug Delivery and Prodrugs: These molecules can act as linkers to conjugate drugs to carrier molecules or targeting ligands. The fatty acid chain can enhance lipid membrane permeability, while the bromo-terminus allows for attachment of the active pharmaceutical ingredient (API). This strategy is explored for improving the pharmacokinetic profiles of drugs.[10][11]

-

Surface Modification and Bioconjugation: The carboxylic acid group can anchor the molecule to various surfaces, such as gold or metal oxides, forming self-assembled monolayers (SAMs).[1] The exposed terminal bromine can then be used to immobilize proteins, peptides, or other biomolecules, creating functionalized surfaces for biosensors or biocompatible materials.[1]

-

Synthesis of Complex Molecules: They are crucial starting materials for synthesizing complex lipids and other bioactive molecules. For example, 16-bromohexadecanoic acid is a precursor in the synthesis of specific ceramides and carnitine derivatives, which are important in cellular signaling and metabolism.[6][8][12]

-

Polymer Chemistry: ω-Bromo fatty acids can be used to introduce functional end-groups into polymer chains or to initiate polymerization reactions, leading to the creation of novel block copolymers and functionalized materials.[1]

References

- 1. pacificbiochem.com [pacificbiochem.com]

- 2. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]

- 3. Cas 2834-05-1,11-Bromoundecanoic acid | lookchem [lookchem.com]

- 4. 11-Bromoundecanoic acid | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 11-Bromoundecanoic acid 99 2834-05-1 [sigmaaldrich.com]

- 6. Cas 2536-35-8,16-Bromohexadecanoic acid | lookchem [lookchem.com]

- 7. 16-Bromohexadecanoic acid | C16H31BrO2 | CID 620397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 16-Bromohexadecanoic acid CAS#: 2536-35-8 [amp.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 12. 16-ブロモヘキサデカン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Natural Occurrence of Odd-Chain Fatty Acids

Foreword

Odd-chain fatty acids (OCFAs), once relegated to the role of internal standards in lipidomic analyses, have emerged as molecules of significant interest for researchers, clinicians, and drug development professionals.[1][2] Characterized by a carbon backbone containing an odd number of atoms, these fatty acids are now recognized for their unique metabolic pathways and potential as biomarkers and therapeutic agents. Unlike their more abundant even-chain counterparts, OCFAs have distinct origins, ranging from microbial synthesis in the ruminant gut to endogenous production in humans. This guide provides a comprehensive technical overview of the natural occurrence of OCFAs, detailing their biosynthesis, primary sources, metabolism, and the analytical methodologies required for their accurate quantification. Our objective is to furnish a foundational resource that explains the causality behind their presence in biological systems and equips scientists with the knowledge to investigate their role in health and disease.

The Foundation: Biosynthesis of Odd-Chain Fatty Acids

The structural distinction of OCFAs originates at the most fundamental level of their synthesis. While the vast majority of naturally occurring fatty acids are even-chained, synthesized from the two-carbon primer acetyl-CoA, the biosynthesis of OCFAs is initiated by a three-carbon primer: propionyl-CoA .[3][4][5]

The Priming Event: Propionyl-CoA as the Initiator

Standard fatty acid synthesis, catalyzed by the multi-enzyme complex fatty acid synthase (FAS), begins with the condensation of acetyl-CoA and malonyl-CoA.[6][7] For OCFA synthesis, propionyl-CoA replaces acetyl-CoA as the starter unit. The condensation of propionyl-CoA with malonyl-CoA yields a five-carbon intermediate, which then undergoes successive elongation cycles, with each cycle adding two carbons from malonyl-CoA. This initiation with a three-carbon unit ensures that the final fatty acid product has an odd number of carbon atoms.[3][6][7]

The availability of propionyl-CoA is therefore the rate-limiting factor for OCFA biosynthesis in most organisms.[4][5] Propionyl-CoA can be generated from several metabolic pathways, including:

-

The catabolism of branched-chain amino acids (BCAAs) such as valine and isoleucine.[7][8][9]

-

The β-oxidation of other odd-chain fatty acids.[7]

-

Microbial fermentation of carbohydrates and fiber in the gut, which produces propionate that can be converted to propionyl-CoA.[3][10][11]

Key Biosynthetic Pathways Across Different Organisms

1.2.1 Ruminant Animals: The Microbial Powerhouse

The primary dietary sources of OCFAs for humans are products from ruminant animals, such as dairy and meat.[3][8][10] This is a direct consequence of the unique digestive system of these animals. The rumen, a specialized stomach compartment, hosts a complex microbiome that ferments dietary fiber and carbohydrates. A key product of this fermentation is propionate, a three-carbon short-chain fatty acid.[10] Rumen microbes readily convert this propionate into propionyl-CoA, which they use as a primer for fatty acid synthesis, leading to the production of significant quantities of OCFAs, most notably pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[10][12] These microbially-synthesized OCFAs are then absorbed by the host animal and incorporated into their tissues and milk fat.[10][13]

1.2.2 Microbial Synthesis Beyond the Rumen

Various free-living microorganisms, including bacteria and yeasts like Yarrowia lipolytica, can synthesize OCFAs, although typically in negligible amounts compared to even-chain fatty acids because acetyl-CoA is their primary metabolic building block.[6][7][14] However, their production can be significantly enhanced through metabolic engineering or by supplementing the growth medium with propionate or its precursors.[6][7][15] For instance, introducing a propionyl-CoA synthetase gene into E. coli enables it to produce undecanoic acid (C11:0), tridecanoic acid (C13:0), and pentadecanoic acid (C15:0) when grown in a propionate-supplemented medium.[6][7]

References

- 1. Dairy Products, Dairy Fatty Acids, and the Prevention of Cardiometabolic Disease: a Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 7. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Milk Odd and Branched Chain Fatty Acids in Dairy Cows: A Review on Dietary Factors and Its Consequences on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wjgnet.com [wjgnet.com]

- 11. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. grazingguide.net [grazingguide.net]

- 14. mdpi.com [mdpi.com]

- 15. Propionate-induced synthesis of odd-chain-length fatty acids by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Core of De Novo Biosynthesis of Odd-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of odd-chain fatty acids (OCFAs), once a less-explored corner of lipid metabolism, is garnering increasing interest due to the unique physiological roles and therapeutic potential of these molecules. Unlike their even-chain counterparts, OCFAs possess an odd number of carbon atoms, a seemingly subtle structural difference that leads to distinct metabolic fates and biological activities. This technical guide provides an in-depth exploration of the core biosynthetic pathways of OCFAs, detailed experimental methodologies for their study, and a summary of key quantitative data to serve as a valuable resource for the scientific community.

The Central Tenet: Propionyl-CoA as the Primer

The biosynthesis of fatty acids, a fundamental anabolic process, is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). While the elongation machinery remains largely the same for both even and odd-chain fatty acids, the critical distinction lies in the initial priming molecule. Even-chain fatty acid synthesis is initiated by the two-carbon molecule, acetyl-CoA. In contrast, the de novo synthesis of long-chain OCFAs is primed by the three-carbon molecule, propionyl-CoA.[1][2][3]

The condensation of propionyl-CoA with malonyl-CoA, the two-carbon donor for chain elongation, results in a five-carbon ketoacyl-ACP intermediate. This intermediate then enters the iterative four-step reaction cycle of condensation, reduction, dehydration, and a second reduction, with each cycle adding two carbons from malonyl-CoA. This process ultimately yields saturated odd-chain fatty acids, with pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) being the most common.[3][4]

The Propionyl-CoA Nexus: Sources and Metabolic Fates

The availability of propionyl-CoA is the rate-limiting factor for OCFA biosynthesis.[3] This crucial precursor is generated from several metabolic pathways:

-

Amino Acid Catabolism: The breakdown of the essential amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA.[5]

-

Odd-Chain Fatty Acid β-Oxidation: The final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[5][6]

-

Cholesterol Catabolism: The degradation of the cholesterol side chain can also generate propionyl-CoA.[5]

-

Gut Microbiota Fermentation: Anaerobic fermentation of dietary fiber by the gut microbiota produces significant amounts of propionate, which can be absorbed and converted to propionyl-CoA in the host.[7]

Once synthesized, propionyl-CoA has two primary metabolic fates: it can serve as a primer for OCFA synthesis or be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, via the action of propionyl-CoA carboxylase and methylmalonyl-CoA mutase.[5] This anaplerotic role highlights the integration of OCFA metabolism with central carbon metabolism.

Quantitative Data on Odd-Chain Fatty Acid Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of odd-chain fatty acids.

Table 1: Production of Odd-Chain Fatty Acids in Engineered Yarrowia lipolytica

| Strain | Genotype | Propionate Supplementation | OCFA Titer (g/L) | OCFA Percentage of Total Fatty Acids (%) | Reference |

| Control | Wild Type | None | 0.05 | 0.84 | [4] |

| Engineered | Overexpression of a 7-gene pathway for propionyl-CoA synthesis | None | 0.36 | 3.86 | [4] |

| Engineered | Overexpression of YlOLE1 and YlDGA2 | 2.23 g/L | Not Reported | 45.56 (C17:1) | [8] |

Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates

| Substrate | kcat (s-1) | Km (µM) | kcat/Km (s-1M-1) | Reference |

| Acetyl-CoA (primer) | 1.2 ± 0.1 | 14 ± 3 | 8.6 x 104 | [9] |

| Propionyl-CoA (primer) | Data not available | Data not available | Data not available | |

| Malonyl-CoA (extender) | 1.2 ± 0.1 | 7 ± 1 | 1.7 x 105 | [9] |

| Methylmalonyl-CoA (extender) | 0.007 ± 0.001 | 11 ± 4 | 6.4 x 102 | [9] |

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of odd-chain fatty acids is intricately regulated by a network of signaling pathways and transcriptional factors that respond to nutritional and hormonal cues.

Transcriptional Regulation by SREBP-1c

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[10] Insulin signaling activates SREBP-1c, which in turn upregulates the expression of key lipogenic genes, including Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).[11] While primarily studied in the context of even-chain fatty acid synthesis, the upregulation of these enzymes would also enhance the machinery available for OCFA synthesis when propionyl-CoA is present.

Regulation by PPARα

Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are nuclear receptors that act as lipid sensors.[12] Long-chain fatty acids, including potentially odd-chain fatty acids, can act as ligands for PPARα.[13][14] Activation of PPARα generally leads to the upregulation of genes involved in fatty acid oxidation. However, some studies suggest that PPARα can also influence the expression of enzymes involved in fatty acid elongation and desaturation.[12] The precise role of PPARα in directly regulating OCFA biosynthesis requires further investigation.

References

- 1. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 5. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 6. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

The Metabolic Gauntlet: An In-depth Technical Guide to the Metabolic Fate of 17-Bromoheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Bromoheptadecanoic acid (17-BHA) is a synthetic, odd-chain halogenated fatty acid with emerging applications in biomedical research and as a building block in pharmaceutical synthesis.[1] Understanding its metabolic fate is paramount for evaluating its therapeutic potential, toxicological profile, and overall safety. This guide provides a comprehensive overview of the predicted metabolic pathways of 17-BHA, drawing upon established principles of fatty acid metabolism. We will explore the intricacies of its anticipated beta-oxidation, the potential for omega-oxidation, and the critical role of dehalogenation in its biotransformation. Furthermore, this document will detail established experimental protocols for elucidating the metabolism of novel fatty acids, offering a practical framework for researchers in the field.

Introduction to this compound: Structure and Significance

This compound is a 17-carbon saturated fatty acid distinguished by a bromine atom at the omega (ω) position of its aliphatic chain.[2] Its odd-numbered carbon skeleton and terminal halogen atom confer unique physicochemical properties that differentiate it from naturally occurring fatty acids. While not a physiological constituent, 17-BHA serves as a valuable tool in various research contexts, including its use as an internal standard in mass spectrometry-based lipidomics and as a precursor for the synthesis of more complex bioactive molecules.[1] Its potential antifungal and antibacterial properties are also under investigation.[1]

| Chemical and Physical Properties of this compound | |

| Molecular Formula | C17H33BrO2[2] |

| Molecular Weight | 349.35 g/mol [2] |

| Melting Point | 72-74°C[1] |

| Appearance | Solid[3] |

Predicted Metabolic Pathways of this compound

The metabolic journey of 17-BHA is predicted to be a multifaceted process, primarily governed by the established pathways of fatty acid catabolism, with important modifications dictated by its unique structure.

Mitochondrial Beta-Oxidation: The Primary Catabolic Route

The principal pathway for the degradation of most fatty acids is mitochondrial beta-oxidation.[4][5] For 17-BHA, this process would involve a series of enzymatic reactions that sequentially cleave two-carbon units (acetyl-CoA) from the carboxyl end of the molecule.

Key Steps in the Beta-Oxidation of 17-BHA:

-

Activation: Before entering the mitochondria, 17-BHA must be activated to its coenzyme A (CoA) derivative, 17-bromoheptadecanoyl-CoA, by acyl-CoA synthetase.

-

Mitochondrial Transport: The resulting acyl-CoA is then transported across the inner mitochondrial membrane via the carnitine shuttle.

-

Cyclical Degradation: Inside the mitochondrial matrix, 17-bromoheptadecanoyl-CoA undergoes repeated cycles of beta-oxidation. Each cycle consists of four key enzymatic steps:

-

Dehydrogenation by acyl-CoA dehydrogenase.

-

Hydration by enoyl-CoA hydratase.

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic cleavage by beta-ketothiolase.[4]

-

As an odd-chain fatty acid, the beta-oxidation of 17-BHA will proceed until the final three-carbon fragment, propionyl-CoA, is produced, along with multiple molecules of acetyl-CoA.[4][6][7][8][9] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of carboxylation and isomerization reactions.[6][7]

Figure 1: Predicted beta-oxidation pathway of this compound.

Omega-Oxidation: An Alternative Pathway

Omega-oxidation is an alternative metabolic pathway for fatty acids that occurs in the endoplasmic reticulum of the liver and kidneys.[10][11][12] This pathway becomes more significant for very long-chain fatty acids or those with structures that hinder beta-oxidation.[10][11] It involves the oxidation of the terminal methyl group (the ω-carbon).[10]

Steps in Omega-Oxidation:

-

Hydroxylation: The process is initiated by the hydroxylation of the ω-carbon, catalyzed by cytochrome P450 enzymes (specifically from the CYP4A and CYP4F subfamilies), to form a primary alcohol.[10][13][14]

-

Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by alcohol dehydrogenase.[10][11]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[10][11]

The resulting dicarboxylic acid can then undergo beta-oxidation from both ends of the molecule.[15] Given the presence of the bromine atom at the ω-position of 17-BHA, this pathway may play a significant role in its metabolism, potentially as a detoxification mechanism.

Figure 2: General pathway of omega-oxidation of fatty acids.

The Fate of the Bromine Atom: Dehalogenation and Potential for Bioactivation

A critical aspect of 17-BHA metabolism is the fate of the bromine atom. Halogenated hydrocarbons are known substrates for cytochrome P450 enzymes, and their metabolism can lead to the formation of reactive intermediates.[16] The toxicity of many halogenated compounds is directly linked to their biotransformation.[16]

Several dehalogenation mechanisms are possible:

-

Oxidative Dehalogenation: Cytochrome P450-mediated oxidation at the carbon bearing the bromine atom can lead to an unstable intermediate that eliminates hydrobromic acid (HBr), forming a reactive aldehyde or ketone.

-

Reductive Dehalogenation: Under certain conditions, cytochrome P450 can catalyze the reductive cleavage of the carbon-bromine bond, generating a carbon-centered radical. This radical can then react with cellular macromolecules, potentially leading to cytotoxicity.

-

Glutathione Conjugation: The bromine atom may be susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This would result in the formation of a conjugate that can be further metabolized and excreted.

The specific dehalogenation pathway will depend on the cellular redox state and the expression levels of the relevant metabolizing enzymes.

Experimental Protocols for Studying the Metabolism of this compound

Elucidating the precise metabolic fate of 17-BHA requires a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

-

Liver Microsomes: Incubation of 17-BHA with liver microsomes (a source of cytochrome P450 enzymes) can be used to identify potential oxidative metabolites.

-

Protocol:

-

Prepare liver microsomes from a relevant species (e.g., rat, human).

-

Incubate 17-BHA with the microsomes in the presence of an NADPH-generating system.

-

After a defined incubation period, stop the reaction by adding a solvent like acetonitrile.

-

Analyze the supernatant for metabolites using LC-MS/MS.

-

-

-

Hepatocytes: Using primary hepatocytes or cultured liver cell lines provides a more complete metabolic system, including both phase I (oxidation) and phase II (conjugation) enzymes.

-

Protocol:

-

Culture hepatocytes to a suitable confluency.

-

Treat the cells with a known concentration of 17-BHA.

-

Collect cell lysates and culture medium at various time points.

-

Extract and analyze for parent compound and metabolites by LC-MS/MS.

-

-

In Vivo Metabolism and Pharmacokinetic Studies

-

Animal Models: Administration of 17-BHA to laboratory animals (e.g., rodents) allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism context.

-

Protocol:

-

Administer a single dose of 17-BHA to animals via a relevant route (e.g., oral gavage, intravenous injection).

-

Collect blood, urine, and feces at predetermined time points.

-

At the end of the study, collect and homogenize major organs.

-

Extract and quantify 17-BHA and its metabolites in all biological matrices using a validated analytical method.

-

-

Analytical Techniques for Metabolite Identification

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying drug metabolites. High-resolution mass spectrometry can provide accurate mass measurements for metabolite identification, while tandem mass spectrometry allows for structural elucidation based on fragmentation patterns.

Figure 3: Workflow for studying the metabolism of this compound.

Toxicological Implications and Future Directions

The presence of the bromine atom in 17-BHA raises potential toxicological concerns. As mentioned, the metabolic activation of halogenated compounds can lead to the formation of reactive intermediates that can cause cellular damage.[16] Therefore, a thorough toxicological evaluation is essential. This should include assessments of cytotoxicity, genotoxicity, and organ-specific toxicity, particularly hepatotoxicity and nephrotoxicity, as the liver and kidneys are the primary sites of fatty acid metabolism.

Future research should focus on definitively identifying the metabolites of 17-BHA using the experimental approaches outlined above. Understanding the enzymes responsible for its metabolism will be crucial for predicting potential drug-drug interactions and inter-individual variability in its disposition. Furthermore, elucidating the mechanisms of its potential antimicrobial effects could open new avenues for therapeutic development.

Conclusion

The metabolic fate of this compound is predicted to be a complex interplay of beta-oxidation, omega-oxidation, and dehalogenation pathways. While its odd-chain fatty acid backbone suggests catabolism via established routes to produce energy, the terminal bromine atom introduces a potential for metabolic activation and toxicity. A comprehensive understanding of its biotransformation is critical for its safe and effective use in research and drug development. The experimental strategies detailed in this guide provide a robust framework for future investigations into the metabolism and safety of this and other novel halogenated fatty acids.

References

- 1. Cas 13099-35-9,this compound | lookchem [lookchem.com]

- 2. This compound | C17H33BrO2 | CID 83135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. brainkart.com [brainkart.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. aocs.org [aocs.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Omega oxidation - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 13. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The lipid peroxidation model for halogenated hydrocarbon toxicity. Kinetics of peroxyl radical processes involving fatty acids and Fe(III) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of 17-Bromoheptadecanoic Acid: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 17-Bromoheptadecanoic acid. This information is intended to assist researchers in sourcing this compound and designing experiments for drug development and metabolic studies.

Commercial Availability

This compound is available from several commercial suppliers. The purity, available quantities, and pricing vary among suppliers. A summary of this information is provided in the table below to facilitate comparison. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Certificate of Analysis |

| Sigma-Aldrich | AMBH97F1168B | 98% | 250 mg, 1 g, 5 g, 25 g | $37.95 (250 mg), $100.05 (1 g), $403.65 (5 g), $1,413.35 (25 g) | --INVALID-LINK-- |

| CymitQuimica | IN-DA000V7S | 98% | 250 mg, 1 g, 5 g, 25 g | €60.00 (250 mg), €119.00 (1 g), €234.00 (5 g), Inquire (25 g) | --INVALID-LINK--[1] |

| Oakwood Chemical | 033921 | Not specified | 100 mg | $224.00 (100 mg) | --INVALID-LINK--[2] |

| BOC Sciences | 13099-35-9 | 95% | Inquire | --INVALID-LINK--[] | --INVALID-LINK--[] |

Scientific Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of radiolabeled fatty acids, which are instrumental in studying fatty acid metabolism and uptake in various tissues, particularly the myocardium. The terminal bromine atom allows for the introduction of a radiolabel, such as radioiodine, enabling in vivo imaging and tracer studies.

Key Experimental Application: Synthesis of a Radiolabeled Fatty Acid Analog for Cellular Uptake Studies

A primary application of this compound is in the synthesis of radiolabeled fatty acid analogs to investigate cellular uptake and metabolism. Below is a detailed, representative protocol for the synthesis of 17-[¹²⁵I]iodoheptadecanoic acid and its use in a cellular fatty acid uptake assay.

Experimental Workflow for Synthesis and Cellular Uptake Assay

Caption: Workflow for the synthesis of a radiolabeled fatty acid and its use in a cellular uptake assay.

Detailed Protocol:

Part 1: Synthesis of 17-[¹²⁵I]iodoheptadecanoic acid

This protocol is adapted from standard radioiodination procedures.

-

Materials:

-

This compound

-

Sodium iodide [¹²⁵I]

-

Anhydrous acetone

-

Copper(I) catalyst (optional, for facilitating halogen exchange)

-

Heating apparatus (e.g., oil bath)

-

High-performance liquid chromatography (HPLC) system for purification

-

Appropriate radiation shielding and handling equipment

-

-

Procedure:

-

In a shielded vial, dissolve a known quantity of this compound in anhydrous acetone.

-

Add a solution of Na[¹²⁵I] in a suitable solvent to the reaction vial. The molar ratio of Na[¹²⁵I] to the bromo-fatty acid should be optimized, but a slight excess of the bromo-precursor is common.

-

If used, add a catalytic amount of a copper(I) salt.

-

Seal the vial and heat the reaction mixture at a temperature sufficient to promote the halogen exchange reaction (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product using reverse-phase HPLC to separate the desired 17-[¹²⁵I]iodoheptadecanoic acid from unreacted starting material and byproducts.

-

Collect the fraction containing the radiolabeled product and determine its radiochemical purity and specific activity.

-

Part 2: Cellular Fatty Acid Uptake Assay

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

-

Materials:

-

Cultured cells (e.g., H9c2 cardiomyocytes, 3T3-L1 adipocytes)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

17-[¹²⁵I]iodoheptadecanoic acid (synthesized in Part 1)

-

Bovine serum albumin (BSA)

-

Cell lysis buffer

-

Gamma counter

-

-

Procedure:

-

Plate cells in a multi-well plate and culture until they reach the desired confluency.

-

Prepare the fatty acid uptake solution by complexing 17-[¹²⁵I]iodoheptadecanoic acid with fatty acid-free BSA in serum-free culture medium.

-

Aspirate the culture medium from the cells and wash them twice with warm PBS.

-

Add the fatty acid uptake solution to the cells and incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

To stop the uptake, aspirate the uptake solution and wash the cells three times with ice-cold PBS containing a high concentration of BSA to remove unbound tracer.

-

Lyse the cells by adding a suitable cell lysis buffer and incubate for 10-15 minutes.

-

Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Determine the protein concentration of the lysates to normalize the radioactivity counts.

-

Calculate the rate of fatty acid uptake (e.g., in pmol/min/mg protein).

-

Potential Signaling Pathways Modulated by Long-Chain Fatty Acids

While there is no direct evidence in the reviewed literature specifically implicating this compound in modulating a particular signaling pathway, long-chain fatty acids, in general, are known to act as signaling molecules that can influence various cellular processes. One of the most well-characterized pathways is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

General Overview of PPAR Activation by Fatty Acids

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. Fatty acids and their derivatives are natural ligands for PPARs.

Caption: Generalized signaling pathway of PPAR activation by a long-chain fatty acid.

This diagram illustrates a plausible mechanism by which a long-chain fatty acid like this compound could exert biological effects. Upon entering the cell, the fatty acid can bind to and activate PPARs in the nucleus. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. This binding leads to the transcription of genes involved in fatty acid oxidation, lipid transport, and other metabolic processes. It is important to note that experimental validation is required to confirm the specific interaction of this compound with PPARs.

References

Purity Standards for 17-Bromoheptadecanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the purity standards for 17-bromoheptadecanoic acid (CAS No. 13099-35-9), a critical long-chain functionalized fatty acid utilized in various research and development applications, including pharmaceutical synthesis and materials science. This document outlines the typical purity specifications, potential impurities, and detailed analytical methodologies for the comprehensive characterization of this compound. Experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to assist researchers in establishing robust quality control procedures. Furthermore, this guide includes workflow diagrams and a conceptual signaling pathway to illustrate the logical processes for purity assessment and a potential application in targeted drug delivery.

Introduction

This compound is a saturated fatty acid characterized by a terminal bromine atom. This bifunctional molecule serves as a valuable building block in organic synthesis, enabling the introduction of a seventeen-carbon aliphatic chain with a reactive handle for further chemical modifications. Its applications can range from the synthesis of novel surfactants and emulsifiers to its use as a linker in the development of complex molecules for drug delivery systems and functionalized materials.[1]

Given the diverse and sensitive nature of its applications, ensuring the high purity of this compound is paramount for the reliability and reproducibility of experimental results. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the purity standards and analytical methods required to qualify this reagent for research use.

Purity Specifications and Impurity Profile

For research-grade this compound, a purity of ≥98% is commonly expected and offered by commercial suppliers.[2][3][4] However, the nature and percentage of the remaining impurities are critical considerations for specific applications.

Typical Purity Data

The following table summarizes the typical purity specifications for research-grade this compound based on commercially available data.

| Parameter | Specification | Typical Analytical Method |

| Purity | ≥98% | HPLC, GC (after derivatization), NMR |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₇H₃₃BrO₂ | Mass Spectrometry |

| Molecular Weight | 349.35 g/mol | Mass Spectrometry |

| Melting Point | 72-74 °C | Melting Point Apparatus |

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common synthetic approach involves the bromination of a corresponding ω-hydroxy or ω-unsaturated fatty acid. Based on these general synthetic pathways for long-chain fatty acids and haloalkanes, potential impurities may include:

| Impurity Class | Potential Compounds | Origin |